molecular formula C14H11ClO4 B1274012 Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate CAS No. 752231-43-9

Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate

Cat. No. B1274012
CAS RN: 752231-43-9
M. Wt: 278.69 g/mol
InChI Key: KXTGQPLJEJKCDR-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate (ECF) is a chlorobenzoate ester that has been widely studied for its potential applications in various scientific fields. ECF is a derivative of benzoic acid, which is a common organic compound found in many plants and animals. ECF has been used to synthesize various compounds and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Physiological Activity

Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate is involved in the synthesis of pharmacologically relevant compounds, demonstrating the chemical's versatility in creating potential antiplatelet agents. The compound serves as a precursor in a multistep synthesis process, leading to the development of 1-substituted benzyl-3-(5-ethoxycarbonyl-2-furyl)-5-phenylpyrazoles, highlighting its utility in generating compounds with potential biological activities (湯先佑, 2006).

Photophysical and Photochemical Properties

The compound's derivatives exhibit interesting photophysical properties, as observed in related studies where ethyl 2-arylthiazole-5-carboxylates, structurally akin to this compound, show fluorescence and are investigated for their singlet oxygen sensitization capabilities. This suggests its potential application in photochemical reactions and material science, emphasizing the importance of its structural features in determining photophysical behaviors (M. Amati et al., 2010).

Polymerization Catalysts

In the realm of polymer science, derivatives of this compound have been explored as components in catalysis. For instance, furyl- and benzofuryl-derived phosphine-sulfonate ligands, related to the chemical structure of this compound, have been utilized in palladium and nickel catalyzed ethylene polymerization, indicating the compound's potential as a building block in developing polymerization catalysts. This showcases its relevance in synthesizing materials with desired properties (Bangpei Yang et al., 2017).

Chemical Synthesis and Reactivity

The molecule plays a critical role in the synthesis of various organic compounds, serving as a versatile intermediate for the creation of pharmacologically and industrially relevant chemicals. Its structural features enable diverse chemical reactions, demonstrating its significance in organic synthesis and chemical research (K. V. Kuticheva et al., 2015).

properties

IUPAC Name

ethyl 2-chloro-5-(5-formylfuran-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-2-18-14(17)11-7-9(3-5-12(11)15)13-6-4-10(8-16)19-13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTGQPLJEJKCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395152
Record name Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

752231-43-9
Record name Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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